molecular formula C7H10N2O B1342834 3-Ethoxypyridin-4-amine CAS No. 89943-13-5

3-Ethoxypyridin-4-amine

Cat. No. B1342834
CAS RN: 89943-13-5
M. Wt: 138.17 g/mol
InChI Key: QNDMDMFWRZOZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular formula of 3-Ethoxypyridin-4-amine is C7H10N2O . The molecular weight is 138.17 g/mol . The InChI code is 1S/C7H10N2O/c1-2-10-7-5-9-4-3-6 (7)8/h3-5H,2H2,1H3, (H2,8,9) .


Physical And Chemical Properties Analysis

The physical form of 3-Ethoxypyridin-4-amine is an off-white to yellow to brown solid or liquid . The storage temperature is room temperature . The density is 1.1±0.1 g/cm3 , and the boiling point is 287.5±20.0 °C at 760 mmHg .

Safety and Hazards

The safety information for 3-Ethoxypyridin-4-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P301, P301, P302, P304, P305, P312, P338, P340, P351, P352 .

properties

IUPAC Name

3-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMDMFWRZOZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612778
Record name 3-Ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyridin-4-amine

CAS RN

89943-13-5
Record name 3-Ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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